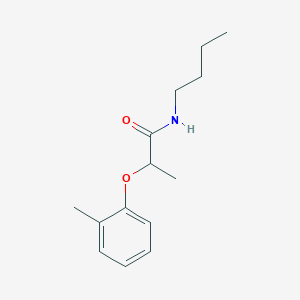

N-butyl-2-(2-methylphenoxy)propanamide

Description

Properties

IUPAC Name |

N-butyl-2-(2-methylphenoxy)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-4-5-10-15-14(16)12(3)17-13-9-7-6-8-11(13)2/h6-9,12H,4-5,10H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRUCLARIMPFLGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C(C)OC1=CC=CC=C1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Variations and Their Implications

The table below compares N-butyl-2-(2-methylphenoxy)propanamide with structurally related compounds, highlighting key differences in substituents and biological activities:

| Compound Name | Structural Features | Key Differences vs. Target Compound | Biological Activity/Unique Aspects | Reference ID |

|---|---|---|---|---|

| N-Benzyl-2-(2-methylphenoxy)propanamide | Benzyl group (aromatic) at N; 2-methylphenoxy at C2 | Aromatic N-substituent vs. aliphatic butyl | Anticonvulsant activity in animal seizure models | |

| 2-Methyl-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide | Propan-2-yloxy substituent on aromatic ring; methyl on propanamide | Different aromatic substitution (propan-2-yloxy vs. methylphenoxy) | Enzyme inhibition potential due to steric effects | |

| N-Methyl-2-phenylpropanamide | Methyl group at N; phenyl at C2 (no phenoxy group) | Shorter alkyl chain; absence of phenoxy moiety | Research applications (unspecified biological activity) | |

| N-[2-(3-Benzylphenyl)ethyl]propanamide | Benzylphenyl-ethyl chain at N; propanamide backbone | Bulky aromatic substituent at N; no phenoxy group | Potential pharmacokinetic variability | |

| 3-(Benzenesulfonyl)-N-(2,3-dimethoxy-2-methylpropyl)propanamide | Sulfonamide group; dimethoxy-methylpropyl at N | Sulfonamide vs. amide; complex N-substituent | Antimicrobial activity due to sulfonamide functionality |

Impact of Substituents on Properties and Activity

N-Alkyl Substitution

- Butyl vs. However, the benzyl group in N-benzyl-2-(2-methylphenoxy)propanamide may confer stronger π-π interactions with aromatic residues in target proteins .

- Butyl vs. Methyl (): The longer butyl chain likely improves metabolic stability but reduces aqueous solubility, a trade-off critical for drug design .

Aromatic Substitution

- 2-Methylphenoxy vs. Propan-2-yloxy (): The 2-methylphenoxy group introduces steric hindrance and electron-donating effects, whereas the propan-2-yloxy group in ’s compound may enhance flexibility and hydrogen-bonding capacity .

Amide Backbone Modifications

- Propanamide vs. Sulfonamide (): Sulfonamide derivatives exhibit distinct electronic properties and stronger acidity, often leading to enhanced antimicrobial activity. The target compound’s amide group may favor interactions with neutral or basic biological targets .

Table 2: Comparative Physicochemical Properties

| Property | This compound (Predicted) | N-Benzyl-2-(2-Methylphenoxy)Propanamide | 2-Methyl-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide |

|---|---|---|---|

| Molecular Weight (g/mol) | ~263.36 | 283.34 | 263.34 |

| LogP (Lipophilicity) | ~3.5 | 3.8 | 2.9 |

| Solubility (mg/mL) | Low (0.1–1.0) | Very Low (<0.1) | Moderate (1–10) |

| Half-Life (in vivo) | Long (>6 h) | Moderate (3–4 h) | Short (1–2 h) |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-butyl-2-(2-methylphenoxy)propanamide, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling 2-methylphenol with a brominated propanamide intermediate under anhydrous conditions. Key steps include bromination (e.g., using Br₂ in dichloromethane) and nucleophilic substitution with n-butylamine . Optimizing temperature (e.g., 0–5°C for bromination) and pH (neutral to slightly basic) improves yield. Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for monitoring reaction progress and purity validation .

Q. Which analytical techniques are most effective for structural characterization of this compound?

- Methodological Answer : Polarized infrared linear-dichroic (IR-LD) spectroscopy combined with single-crystal X-ray diffraction provides detailed structural insights, including bond angles and conformational stability . High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR identifies substituent positioning and stereochemistry. Computational methods (e.g., DFT calculations) validate experimental data .

Q. How can researchers screen the biological activity of this compound in preliminary studies?

- Methodological Answer : Initial screening involves enzyme inhibition assays (e.g., acetylcholinesterase or cytochrome P450) to evaluate binding affinity. Use fluorometric or colorimetric substrates to quantify activity. For receptor studies, radioligand displacement assays with labeled competitors (e.g., ³H-labeled ligands) are recommended . Dose-response curves (IC₅₀ values) and negative controls (e.g., solvent-only) ensure reliability.

Advanced Research Questions

Q. How can reaction mechanisms for substituent modifications (e.g., halogenation) be studied experimentally?

- Methodological Answer : Kinetic isotope effect (KIE) studies and intermediate trapping (e.g., using TEMPO) elucidate mechanisms. For halogenation, monitor bromine radical formation via electron paramagnetic resonance (EPR). Density functional theory (DFT) simulations predict transition states, while HPLC-MS tracks intermediate species . Compare activation energies under varying solvents (polar vs. nonpolar) to confirm SN1/SN2 pathways .

Q. How should researchers address contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, temperature) or cell line variability. Standardize protocols using guidelines like OECD 423 for cytotoxicity. Validate findings with orthogonal assays (e.g., SPR for binding kinetics vs. functional cellular assays). Meta-analyses of published data, focusing on structural analogs (e.g., phenoxypropanamide derivatives), can identify trends in activity .

Q. What strategies enhance structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer : Systematically modify substituents (e.g., alkyl chain length, electron-withdrawing groups on the phenyl ring) and evaluate effects via QSAR modeling. Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like GPCRs or kinases. Synthesize derivatives via Suzuki-Miyaura coupling for aryl group diversification . Validate predictions with in vitro assays and crystallography .

Q. What purification techniques ensure high-purity this compound for sensitive assays?

- Methodological Answer : Recrystallization in ethanol/water mixtures removes polar impurities. For nonpolar byproducts, use flash chromatography with silica gel (hexane/ethyl acetate gradients). Advanced methods like preparative HPLC (C18 column, acetonitrile/water mobile phase) achieve >99% purity. Characterize purity via melting point analysis and GC-MS to detect volatile contaminants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.